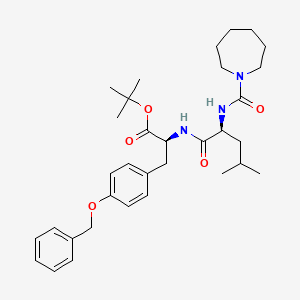

PD-151307

Description

Properties

CAS No. |

225925-12-2 |

|---|---|

Molecular Formula |

C33H47N3O5 |

Molecular Weight |

565.7 g/mol |

IUPAC Name |

tert-butyl (2S)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(4-phenylmethoxyphenyl)propanoate |

InChI |

InChI=1S/C33H47N3O5/c1-24(2)21-28(35-32(39)36-19-11-6-7-12-20-36)30(37)34-29(31(38)41-33(3,4)5)22-25-15-17-27(18-16-25)40-23-26-13-9-8-10-14-26/h8-10,13-18,24,28-29H,6-7,11-12,19-23H2,1-5H3,(H,34,37)(H,35,39)/t28-,29-/m0/s1 |

InChI Key |

NDGCCFMKWNNCLD-VMPREFPWSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)NC(=O)N3CCCCCC3 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)NC(=O)N3CCCCCC3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PD-151307; PD 151307; PD151307; |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Blueprint: The Mechanism of Action of PD-151307

A comprehensive examination of the pharmacological effects, signaling pathways, and experimental validation of the selective ETA receptor antagonist, PD-151307.

Executive Summary

Scientific inquiry into the compound designated as PD-151307 reveals a notable absence of publicly available data regarding its specific mechanism of action. Extensive searches of peer-reviewed literature and pharmacological databases did not yield information for a compound with this identifier. However, the nomenclature "PD" is frequently associated with compounds developed by Parke-Davis (now part of Pfizer). Cross-referencing similar compound numbers from this developer, a potential candidate for user interest emerges: PD-156707 , a potent and selective endothelin-A (ETA) receptor antagonist. This report will proceed under the assumption that the query pertains to PD-156707, providing a detailed technical overview of its well-documented mechanism of action. Should PD-151307 be a distinct and novel agent, this guide will be updated as information becomes publicly accessible.

PD-156707 operates as a competitive antagonist of the endothelin-A (ETA) receptor. Its high affinity and selectivity for this receptor subtype interrupt the downstream signaling cascades initiated by the potent vasoconstrictor, endothelin-1 (B181129) (ET-1). This interruption forms the basis of its therapeutic potential in conditions characterized by excessive vasoconstriction and cell proliferation, such as hypertension and certain cancers.

Quantitative Pharmacological Profile of PD-156707

The following table summarizes the key quantitative parameters that define the interaction of PD-156707 with endothelin receptors, compiled from various in vitro and in vivo studies.

| Parameter | Value | Species/Cell Line | Experimental Context |

| Ki for ETA Receptor | 0.17 nM | Cloned Human | [125I]-ET-1 Binding Assay |

| Ki for ETB Receptor | 133.8 nM | Cloned Human | [125I]-ET-1 Binding Assay |

| IC50 | 2.4 nM | Ltk- cells expressing human ETA | ET-1-stimulated phosphoinositide hydrolysis |

| pA2 (ETA) | 7.5 | Rabbit Femoral Artery | Inhibition of ET-1-induced vasoconstriction |

| pA2 (ETB) | 4.7 | Rabbit Pulmonary Artery | Inhibition of ET-1-induced vasoconstriction |

Core Mechanism of Action: ETA Receptor Antagonism

The primary mechanism of action of PD-156707 is its selective, competitive antagonism of the endothelin-A (ETA) receptor. This G-protein coupled receptor, upon binding its endogenous ligand endothelin-1 (ET-1), initiates a signaling cascade that leads to profound physiological effects, most notably vasoconstriction and cellular proliferation.

Signaling Pathway Inhibition

PD-156707 physically blocks the binding of ET-1 to the ETA receptor, thereby preventing the activation of downstream signaling pathways. A simplified representation of this inhibition is depicted in the following diagram.

Experimental Protocols for Mechanistic Elucidation

The characterization of PD-156707's mechanism of action relies on a suite of well-established experimental protocols. The following sections detail the methodologies for the key assays used to determine its pharmacological profile.

Radioligand Binding Assay

This assay is fundamental to determining the binding affinity (Ki) of PD-156707 for ETA and ETB receptors.

Phosphoinositide Hydrolysis Assay

This functional assay measures the ability of PD-156707 to inhibit the downstream signaling of the ETA receptor, providing an IC50 value.

Methodology:

-

Cell Culture and Labeling: Ltk- cells stably expressing the human ETA receptor are cultured and incubated with [3H]-myo-inositol to radiolabel cellular phosphoinositides.

-

Compound Incubation: The labeled cells are pre-incubated with varying concentrations of PD-156707.

-

Stimulation: The cells are then stimulated with a fixed concentration of ET-1 to induce phosphoinositide hydrolysis.

-

Extraction and Separation: The reaction is terminated, and the water-soluble inositol (B14025) phosphates (including IP3) are extracted. Anion-exchange chromatography is used to separate the different inositol phosphates.

-

Quantification: The amount of [3H]-inositol phosphates is quantified using liquid scintillation counting.

-

Data Analysis: The concentration-dependent inhibition of ET-1-stimulated phosphoinositide hydrolysis by PD-156707 is plotted to determine the IC50 value.

Isolated Tissue Vasoconstriction Assay

This ex vivo assay assesses the functional antagonism of PD-156707 in a more physiologically relevant system, yielding a pA2 value, which is a measure of antagonist potency.

Conclusion

While the initial query for "PD-151307" did not yield specific results, the analysis of the closely related compound, PD-156707, provides a robust framework for understanding the mechanism of action of a selective ETA receptor antagonist. Through a combination of high-affinity binding and potent functional inhibition of the ET-1 signaling pathway, PD-156707 demonstrates clear therapeutic potential. The experimental methodologies outlined herein represent the standard for characterizing such compounds and provide a blueprint for the investigation of novel receptor antagonists in drug discovery and development.

The Double-Edged Sword: A Technical Guide to the Role of µ-Calpain in Neuronal Cell Death

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calpain-1, also known as µ-calpain, is a calcium-dependent cysteine protease that plays a critical and complex role in the life and death of neuronal cells. Under physiological conditions, µ-calpain is involved in essential cellular processes such as synaptic plasticity and cytoskeletal remodeling. However, dysregulation of calcium homeostasis, a common feature in many neurological disorders, leads to the pathological overactivation of µ-calpain, initiating a cascade of events that can culminate in neuronal demise. This technical guide provides an in-depth exploration of the mechanisms by which µ-calpain contributes to neuronal cell death, its key substrates, and the signaling pathways it modulates. We present detailed experimental protocols for studying µ-calpain, quantitative data on its activity in various neuropathological models, and visual representations of its intricate signaling networks to aid researchers and drug development professionals in targeting this pivotal enzyme.

Introduction: The Calpain System

The calpain family comprises a group of intracellular, non-lysosomal cysteine proteases that are activated by calcium ions. The two most well-characterized isoforms are µ-calpain (calpain-1) and m-calpain (calpain-2), which are ubiquitously expressed in the central nervous system (CNS).[1] Their names reflect their micromolar and millimolar calcium requirements for activation, respectively.[2] µ-calpain's high sensitivity to calcium fluctuations positions it as a rapid responder to changes in intracellular calcium levels that occur during both normal synaptic transmission and pathological insults.[3] The activity of calpains is tightly regulated by the endogenous inhibitor, calpastatin.[4][5] A disruption in the balance between calpain activation and calpastatin inhibition is a key factor in the progression of neuronal injury.[6]

Activation and Dual Role of µ-Calpain in Neuronal Fate

The activation of µ-calpain is a critical event that can lead to divergent outcomes for a neuron: survival or death. This duality is largely dependent on the location and nature of the initial calcium signal.

2.1. Neuroprotective Role of µ-Calpain

Activation of µ-calpain associated with synaptic N-methyl-D-aspartate (NMDA) receptors is linked to neuroprotective signaling pathways.[7][8] This localized and transient increase in calcium triggers a controlled activation of µ-calpain, leading to the cleavage of specific substrates that promote cell survival. One key mechanism involves the cleavage of PH domain and Leucine-rich repeat Protein Phosphatase 1 (PHLPP1), an inhibitor of the pro-survival Akt pathway.[8] By degrading PHLPP1, µ-calpain activation leads to the stimulation of Akt and ERK signaling, which are crucial for neuronal survival and synaptic plasticity.[7]

2.2. Neurodegenerative Role of µ-Calpain

In contrast, sustained and widespread increases in intracellular calcium, often triggered by excitotoxicity, ischemia, or traumatic brain injury, lead to the overactivation of µ-calpain.[9] This pathological activation is particularly associated with extrasynaptic NMDA receptors.[10][11] Overactivated µ-calpain targets a host of cellular proteins, leading to the breakdown of cellular architecture and the initiation of cell death programs.

Key Neuronal Substrates of µ-Calpain in Cell Death

The detrimental effects of µ-calpain overactivation are mediated through the cleavage of numerous critical neuronal proteins.

-

Cytoskeletal Proteins: One of the primary targets of µ-calpain is the cytoskeletal protein α-spectrin.[9] Its cleavage into characteristic breakdown products (150 and 145 kDa) disrupts the integrity of the neuronal cytoskeleton, leading to membrane blebbing and neuronal degeneration.[9] Other cytoskeletal components, such as neurofilament proteins and microtubule-associated proteins (MAPs), are also substrates.[12]

-

Signaling Proteins: µ-calpain can cleave and modulate the activity of key signaling molecules. For instance, it can cleave and inactivate the Striatal-Enriched protein tyrosine Phosphatase (STEP), leading to the activation of the pro-apoptotic p38 MAP kinase pathway.[10][11]

-

Apoptotic and Necrotic Factors: µ-calpain is intricately linked with both apoptotic and necrotic cell death pathways. It can cleave and activate pro-apoptotic proteins such as Bax and Bid.[1] Furthermore, µ-calpain plays a critical role in the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, a key event in caspase-independent cell death.[13][14][15] The cleavage of AIF by µ-calpain is essential for its translocation to the nucleus, where it induces chromatin condensation and DNA fragmentation.[14]

Signaling Pathways in µ-Calpain-Mediated Neuronal Cell Death

The overactivation of µ-calpain initiates a complex network of signaling events that drive neurons towards apoptosis or necrosis.

Diagram of µ-Calpain Signaling Pathways in Neuronal Cell Death

Caption: µ-Calpain signaling in neuronal death.

Quantitative Data on µ-Calpain in Neuronal Cell Death

The following tables summarize quantitative data from various studies, highlighting the impact of µ-calpain activity and its inhibition in models of neuronal cell death.

| Model | Treatment | Effect on µ-Calpain/Substrates | Effect on Neuronal Survival/Function | Reference |

| MPTP Mouse Model of Parkinson's Disease | MDL-28170 (Calpain Inhibitor) | - | Attenuated loss of nigral TH+ neurons to 17.8% (vs. 55.9% in vehicle) | [4] |

| Traumatic Brain Injury (Mouse) | Calpastatin Overexpression | Attenuated spectrin proteolysis | Reduced apoptosis in the injured cortex by ~50% | [5][16] |

| Ischemic Neuronal Injury (in vitro) | Calpain-1 siRNA | Reduced AIF translocation | Neuroprotective | [14] |

| NMDA-induced Excitotoxicity (in vitro) | Calpeptin (20 µM) | Reduced spectrin breakdown | Significantly reduced neuronal death at 24h | [17] |

| hSOD1G93A Mouse Model of ALS | Calpastatin Overexpression | Lowered calpain activation | Delayed disease onset by 2 months | [12] |

| Neuropathological Condition | Change in µ-Calpain Expression/Activity | Reference |

| Alzheimer's Disease | 2-fold increase in BACE1 levels (a calpain target) | [18] |

| Parkinson's Disease (MPTP model) | Increased formation of 145 kDa spectrin breakdown product | [19] |

| Traumatic Brain Injury | Significant elevation in 150 kDa spectrin breakdown product | [5] |

Experimental Protocols

Accurate assessment of µ-calpain's role in neuronal cell death requires robust experimental methodologies. Below are detailed protocols for key assays.

Measurement of Calpain Activity

6.1.1. Fluorometric Calpain Activity Assay (from Cell Lysates)

This protocol is adapted from commercially available kits (e.g., Abcam, Sigma-Aldrich).

-

Principle: This assay utilizes a specific calpain substrate (e.g., Ac-LLY-AFC) that fluoresces upon cleavage by active calpain.

-

Materials:

-

Neuronal cell or tissue lysate

-

Extraction Buffer (provided in kits, typically contains agents to prevent auto-activation)

-

10X Reaction Buffer

-

Calpain Substrate (e.g., Ac-LLY-AFC)

-

Active Calpain (Positive Control)

-

Calpain Inhibitor (e.g., Calpeptin or Z-LLY-FMK) (Negative Control)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 400/505 nm)

-

-

Procedure:

-

Sample Preparation:

-

Harvest 1-2 x 10^6 neuronal cells by centrifugation.

-

Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.

-

Incubate on ice for 20 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Collect the supernatant (cytosolic extract) and determine protein concentration.

-

-

Assay Reaction:

-

Dilute the cell lysate to a final concentration of 50-200 µg of protein in 85 µL of Extraction Buffer in a well of the 96-well plate.

-

Prepare a positive control with Active Calpain and a negative control with untreated lysate or lysate plus Calpain Inhibitor.

-

Add 10 µL of 10X Reaction Buffer to each well.

-

Add 5 µL of Calpain Substrate to each well to initiate the reaction.

-

-

Measurement:

-

Incubate the plate at 37°C for 1 hour, protected from light.

-

Measure fluorescence at Ex/Em = 400/505 nm.

-

-

-

Data Analysis:

-

Subtract the background fluorescence (from a well with no lysate) from all readings.

-

Compare the fluorescence of treated samples to untreated controls to determine the fold-change in calpain activity.

-

6.1.2. Western Blot for Spectrin Breakdown Products

-

Principle: This method provides a semi-quantitative measure of in vivo calpain activity by detecting the specific cleavage products of α-spectrin.

-

Materials:

-

Neuronal cell or tissue lysate

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibody against α-spectrin (recognizes both full-length and breakdown products)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Sample Preparation and SDS-PAGE:

-

Prepare protein lysates from neuronal cells or tissues.

-

Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with the primary anti-spectrin antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

-

Data Analysis:

-

Quantify the band intensities for full-length spectrin (~240 kDa) and the calpain-specific breakdown products (150 kDa and 145 kDa).

-

Calculate the ratio of breakdown products to full-length spectrin as an index of calpain activity.

-

Diagram of a Typical Experimental Workflow for Studying µ-Calpain

Caption: Workflow for investigating µ-calpain's role.

Assessment of Neuronal Cell Death

6.2.1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

-

Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the free 3'-OH ends of DNA.

-

Procedure (for cultured neurons on coverslips):

-

Fix cells with 4% paraformaldehyde for 20 minutes.

-

Permeabilize with 0.3% Triton X-100 for 5 minutes.

-

Incubate with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 1 hour at 37°C in a humidified chamber.

-

Wash with PBS.

-

Mount coverslips and visualize using a fluorescence microscope.

-

6.2.2. Lactate Dehydrogenase (LDH) Assay

-

Principle: Measures the release of the cytosolic enzyme LDH into the culture medium upon loss of membrane integrity, an indicator of necrosis or late apoptosis.

-

Procedure:

-

Collect 50 µL of culture medium from each well.

-

Add 100 µL of the LDH assay reaction mixture to each sample.

-

Incubate at room temperature, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

A "full kill" control (lysing all cells with Triton-X) is used to determine the maximum LDH release.

-

6.2.3. Hoechst 33342 and Propidium Iodide (PI) Double Staining

-

Principle: Differentiates between healthy, apoptotic, and necrotic cells. Hoechst 33342 stains the nuclei of all cells (condensed in apoptotic cells), while PI only enters cells with compromised membranes (necrotic or late apoptotic).

-

Procedure:

-

Add Hoechst 33342 (final concentration 1 µg/mL) and PI (final concentration 5 µg/mL) to the cell culture medium.

-

Incubate for 15 minutes at 37°C.

-

Visualize using a fluorescence microscope with appropriate filters for blue (Hoechst) and red (PI) fluorescence.

-

Conclusion and Future Directions

µ-calpain is a critical mediator of neuronal cell death in a wide range of neurological disorders. Its dual role as both a pro-survival and pro-death signaling molecule underscores the complexity of calcium signaling in the CNS. The development of therapeutic strategies targeting µ-calpain requires a nuanced approach. Broad inhibition of all calpain activity may interfere with its physiological functions. Therefore, future research should focus on developing isoform-specific inhibitors or strategies that selectively target the pathological activation of µ-calpain, for instance, by disrupting its interaction with extrasynaptic NMDA receptors. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further unravel the intricate role of µ-calpain in neuronal demise and to develop novel neuroprotective therapies.

References

- 1. Regulatory role of calpain in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of calpains in the injury-induced dysfunction and degeneration of the mammalian axon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Calpains Prevents Neuronal and Behavioral Deficits in an MPTP Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calpastatin overexpression limits calpain-mediated proteolysis and behavioral deficits following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. Extrasynaptic NMDA receptors couple preferentially to excitotoxicity via calpain-mediated cleavage of STEP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calpastatin inhibits motor neuron death and increases survival of hSOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Critical Role of Calpain I in Mitochondrial Release of Apoptosis-Inducing Factor in Ischemic Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calcium Dysregulation Induces Apoptosis-inducing Factor Release: Cross-talk Between PARP-1- and Calpain- Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Calpain Dysregulation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Calpain activation and progression of inflammatory cycles in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of PD-151307: A Technical Guide to a Calpain-Mediated Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuroprotective properties of PD-151307, a potent calpain inhibitor. In conditions of neuronal stress, such as cerebral ischemia and neurodegenerative diseases, dysregulation of calcium homeostasis leads to the overactivation of calpains, a family of calcium-dependent cysteine proteases. This aberrant calpain activity contributes significantly to neuronal damage and apoptosis. PD-151307 and its close analog, PD-150606, have demonstrated significant neuroprotective effects in both in vitro and in vivo models by mitigating calpain-mediated proteolysis of key cellular substrates. This document details the mechanism of action, summarizes key quantitative data from relevant studies, outlines experimental protocols for assessing neuroprotection, and visualizes the involved signaling pathways.

Introduction: The Role of Calpains in Neurodegeneration

Calpains are intracellular proteases that play a crucial role in various cellular functions, including signal transduction, cytoskeletal remodeling, and cell proliferation.[1] Their activity is tightly regulated by intracellular calcium levels and the endogenous inhibitor, calpastatin.[1] However, under pathological conditions such as excitotoxicity and ischemic brain injury, excessive calcium influx leads to sustained calpain activation.[2][3] This overactivation results in the degradation of essential neuronal proteins, including cytoskeletal components, membrane receptors, and signaling molecules, ultimately leading to neuronal dysfunction and apoptosis.[2][3]

The two major ubiquitous calpain isoforms in the brain, calpain-1 (μ-calpain) and calpain-2 (m-calpain), have distinct roles. Calpain-1 is often associated with neuroprotective pathways, while calpain-2 is predominantly implicated in neurodegenerative processes.[3][4][5] Therefore, selective inhibition of calpain-2, or non-selective inhibition of both, presents a promising therapeutic strategy for neuroprotection.

PD-151307: A Calpain Inhibitor with Neuroprotective Promise

PD-151307 is a member of a class of non-peptide, cell-permeable calpain inhibitors. While specific data for PD-151307 is limited in publicly available literature, its close analog, PD-150606, has been more extensively studied and serves as a valuable surrogate for understanding the neuroprotective potential of this class of compounds. PD-150606 is a selective inhibitor of both µ-calpain and m-calpain.[6]

Mechanism of Action

The primary neuroprotective mechanism of PD-151307 and related compounds is the direct inhibition of calpain activity. By binding to the calpain enzyme, these inhibitors prevent the proteolytic degradation of its substrates. This action interrupts the downstream cascade of events leading to apoptosis and cell death. Specifically, calpain inhibition has been shown to:

-

Prevent Cytoskeletal Breakdown: Protects crucial structural proteins from degradation, maintaining neuronal integrity.

-

Inhibit Apoptotic Pathways: Reduces the activation of pro-apoptotic proteins and caspases.[2]

-

Attenuate Excitotoxicity: Protects neurons from damage induced by excessive glutamate (B1630785) stimulation.[7]

-

Reduce Neuroinflammation: Decreases the activation of microglia and the production of pro-inflammatory cytokines.[5]

Quantitative Data on the Neuroprotective Effects of PD-150606

The following tables summarize the available quantitative data for the calpain inhibitor PD-150606, a close analog of PD-151307.

| In Vitro Efficacy of PD-150606 | |

| Parameter | Value |

| Ki for µ-calpain | 0.21 µM[6] |

| Ki for m-calpain | 0.37 µM[6] |

| Concentration for neuroprotection against glutamate excitotoxicity in cerebellar granule cells | 20 µM |

| Concentration for neuroprotection against kainate-induced motor neuron death | 100 µM[8] |

| Concentration to reduce cycloheximide-triggered neutrophil apoptosis | 25 µM[6] |

| In Vivo Efficacy of PD-150606 | |

| Model | Dose and Administration Route |

| Canine Spinal Cord Injury | Not specified in abstract |

| Rat Focal Cerebral Ischemia (Bilateral Common Carotid Artery Ligation) | 100 µM (Intracerebroventricular) |

Signaling Pathways Modulated by Calpain Inhibition

Calpain inhibition by compounds like PD-151307 intersects with critical signaling pathways involved in neuronal survival and apoptosis. The overactivation of calpain can trigger both caspase-dependent and caspase-independent cell death pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the neuroprotective properties of PD-151307.

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD)

This protocol simulates ischemic conditions in a cell culture setting.

Objective: To determine the protective effect of PD-151307 against OGD-induced neuronal cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, HT22) or primary neuronal cultures

-

PD-151307

-

Dulbecco's Modified Eagle Medium (DMEM), glucose-free

-

Balanced Salt Solution (BSS), glucose-free

-

Hypoxic chamber (95% N₂, 5% CO₂)

-

Cell viability assays (e.g., MTT, LDH release, or Alamar blue)[9]

-

Apoptosis detection kits (e.g., Annexin V/Propidium Iodide staining, Caspase-3 activity assay)[10][11]

Procedure:

-

Cell Plating: Seed neuronal cells in appropriate culture plates and allow them to adhere and differentiate.

-

PD-151307 Pre-treatment: Treat the cells with varying concentrations of PD-151307 for a predetermined time (e.g., 1-2 hours) before OGD.

-

OGD Induction:

-

Wash the cells with glucose-free BSS.

-

Replace the medium with glucose-free DMEM pre-equilibrated in the hypoxic chamber.

-

Place the culture plates in the hypoxic chamber for a duration sufficient to induce cell death in control wells (e.g., 1-4 hours).

-

-

Reperfusion:

-

Remove the plates from the hypoxic chamber.

-

Replace the OGD medium with normal, glucose-containing culture medium.

-

Return the plates to a standard incubator (95% air, 5% CO₂) for a recovery period (e.g., 24 hours).

-

-

Assessment of Neuroprotection:

-

Cell Viability: Perform MTT, LDH, or Alamar blue assays to quantify the percentage of viable cells in treated versus untreated wells.

-

Apoptosis: Use Annexin V/PI staining followed by flow cytometry or fluorescence microscopy to quantify apoptotic and necrotic cells. Measure caspase-3 activity using a fluorogenic substrate.

-

References

- 1. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Neuroprotective Effects of Calpain Inhibition in Parkinson’s Disease: Insights from Cellular and Murine Models [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. An alpha-mercaptoacrylic acid derivative (PD150606) inhibits selective motor neuron death via inhibition of kainate-induced Ca2+ influx and not via calpain inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of neuronal viability with Alamar blue in cortical and granule cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of apoptosis and necroptosis at the single cell level by a combination of Imaging Flow Cytometry with classical Annexin V/propidium iodide staining - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PD-151307 in Elucidating Calpain-Mediated Proteolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in a myriad of cellular processes, including signal transduction, cell motility, and apoptosis. The dysregulation of calpain activity is implicated in a variety of pathological conditions such as neurodegenerative diseases, cardiovascular disorders, and cancer. The two most ubiquitous isoforms, calpain-1 (µ-calpain) and calpain-2 (m-calpain), are distinguished by their differing calcium requirements for activation. Understanding the specific roles of these isoforms is paramount for developing targeted therapeutics.

PD-151307, a potent calpain inhibitor, serves as a critical tool for investigating the intricate mechanisms of calpain-mediated proteolysis. This technical guide provides an in-depth overview of PD-151307, including its mechanism of action, selectivity, and detailed protocols for its application in research settings.

PD-151307: A Tool for Calpain Research

Quantitative Data on Related Calpain Inhibitors

To provide a comparative context for the efficacy of α-mercaptoacrylic acid-based inhibitors, the following table summarizes the inhibitory constants for related compounds.

| Compound | Target Calpain Isoform | Ki (µM) |

| PD150606 | µ-calpain | 0.21[1] |

| PD150606 | m-calpain | 0.37[1] |

| PD151746 | µ-calpain | 0.26 ± 0.03 |

| PD151746 | m-calpain | 5.33 ± 0.77 |

Calpain-Mediated Signaling Pathways

Calpains are integral components of various signaling cascades. Their activation by elevated intracellular calcium levels triggers the cleavage of a wide array of substrate proteins, thereby modulating their function. The diagram below illustrates a simplified overview of calpain activation and its downstream effects, which can be inhibited by PD-151307.

References

The Discovery and Development of Non-Peptide Calpain Inhibitors: A Technical Guide

Introduction

Calpains are a family of intracellular, non-lysosomal cysteine proteases that are dependent on calcium for their activity.[1][2] These enzymes are crucial regulators of numerous cellular processes, including signal transduction, cytoskeletal remodeling, cell proliferation, and apoptosis.[2][3] The two most ubiquitous isoforms, calpain-1 (μ-calpain) and calpain-2 (m-calpain), are heterodimers composed of a large 80 kDa catalytic subunit and a common 28 kDa regulatory subunit.[4] While essential for normal cell function, the dysregulation and overactivation of calpains are implicated in the pathophysiology of a wide range of human diseases. These include neurodegenerative disorders like Alzheimer's and Parkinson's disease, ischemic events such as stroke, traumatic brain injury, cancer, and cataract formation.[2][3] This pathological involvement has established calpains as significant therapeutic targets.

The development of calpain inhibitors has been a key focus of drug discovery efforts. While early inhibitors were often peptide-based, their utility was limited by poor cell permeability, metabolic instability, and lack of specificity.[5] This has driven the pursuit of non-peptide inhibitors, which offer the potential for improved pharmacokinetic properties and greater therapeutic promise. This guide provides an in-depth overview of the discovery and development of non-peptide calpain inhibitors, covering their chemical classes, structure-activity relationships, relevant signaling pathways, and the experimental protocols used for their evaluation.

Classes of Non-Peptide Calpain Inhibitors

The quest for effective calpain inhibitors has led to the exploration of diverse chemical scaffolds that can interact with the enzyme's active site or allosteric sites. Many of these are peptidomimetic, retaining some peptide-like features to interact with the substrate-binding pockets, but are capped with non-peptide functionalities or have modified backbones.

-

α-Ketoamides: This class is one of the most extensively studied.[1][6][7] The α-ketoamide "warhead" forms a reversible covalent bond (a thiohemiketal) with the active site cysteine residue (Cys115).[8] These inhibitors can be designed to interact with the S1, S2, and S3 substrate-binding pockets of calpain, and extending the molecule into the primed side (S' sites) can further enhance potency and selectivity.[6][7]

-

Aldehydes: Aldehyde-based inhibitors are also reversible and react with the active site cysteine.[9][10] Compounds like Calpain Inhibitor I (ALLN) and MDL28170 fall into this category. However, a significant challenge with aldehydes is their potential lack of selectivity, as they can inhibit other cysteine proteases like cathepsins.[9][10]

-

Quinoxaline (B1680401) Derivatives: Compounds such as SJA7019 and SJA7029 are catalytic site-directed inhibitors based on a quinoxaline scaffold. They have demonstrated cytoprotective effects in models of renal cell injury.[5]

-

α-Mercaptoacrylates: A notable example is PD150606. Unlike active-site directed inhibitors, this class of compounds acts via an uncompetitive mechanism, interacting with the calcium-binding domains of calpain rather than the catalytic site.[11] This alternative mechanism offers a potential route to achieving higher selectivity.

Quantitative Data on Non-Peptide Calpain Inhibitors

The potency and selectivity of calpain inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes quantitative data for several representative non-peptide calpain inhibitors.

| Inhibitor | Chemical Class | Target(s) | IC50 / Ki | Selectivity Notes | Reference(s) |

| MDL28170 | Aldehyde | Calpain-1, Calpain-2 | IC50: ~36-50 nM | Also inhibits cathepsin H.[9] | [9] |

| Calpain Inhibitor I (ALLN) | Aldehyde | Calpain-1, Calpain-2 | Ki: 190 nM (Calpain-1), 220 nM (Calpain-2) | Potent inhibitor of Cathepsin L (Ki: 0.5 nM) and Cathepsin B (Ki: 150 nM).[10] | [10] |

| SNJ-1945 | α-Ketoamide | Calpain-1 | - | Calpain-specific.[7] | [7] |

| ABT-957 | α-Ketoamide | Calpain-1 | IC50: 78 nM (for analog 1c ) | Selective for calpain-1 over papain, cathepsin B, and cathepsin K.[12] | [12] |

| SJA7019 / SJA7029 | Quinoxaline Derivative | μ- and m-calpain | IC50: ~30 μM | More potent than peptide-based inhibitors in the tested model.[5] | [5] |

Note: IC50 and Ki values can vary depending on assay conditions (e.g., substrate concentration, pH, temperature). Direct comparison between studies should be made with caution.[13][14]

Structure-Activity Relationships (SAR)

The development of potent and selective inhibitors relies heavily on understanding the structure-activity relationship (SAR) of a given chemical series. For peptidomimetic inhibitors like α-ketoamides, the interactions at the P1, P2, and P3 subsites are critical.

-

P2 Position: For many α-ketoamide inhibitors, a Leucine or Valine residue at the P2 position is preferred for potent calpain inhibition. However, modifying this position can dramatically alter selectivity. For instance, changing the P2 residue to Tyrosine can switch the selectivity profile towards cathepsin B.[9]

-

P3 and P4 Positions: Studies have shown that Trp and Arg residues are often preferred at the P3 and P4 positions for effective inhibition of calpains 1 and 2.[9]

-

Primed Side Interactions: Extending the inhibitor to interact with the S' subsites (the region of the substrate C-terminal to the cleavage site) can significantly enhance potency. For example, the inclusion of an arylalkyl group on an α-ketoamide that extends into the primed region often improves potency.[6] A crystal structure of an α-ketoamide inhibitor revealed an unexpected stacking interaction between a primed-side adenine (B156593) moiety and a tryptophan residue (Trp298) in calpain, which increased its inhibitory activity.[6]

Calpain Signaling Pathways

Calpain's role as a modulator of cellular function stems from its ability to cleave a wide array of substrate proteins, thereby altering their activity or leading to their degradation. Dysregulation of these cleavage events contributes to disease pathology.

Calpain Activation and Apoptosis

Calcium influx, either from the extracellular space or from intracellular stores like the endoplasmic reticulum (ER), is the primary trigger for calpain activation.[3][15] Once activated, calpain can initiate or amplify apoptotic signaling through several mechanisms: it can cleave pro-apoptotic proteins like Bax, leading to cytochrome c release from the mitochondria, and it can cleave pro-caspases, such as pro-caspase-12 and -7, to activate the caspase cascade.[15] Furthermore, calpains can cleave the endogenous inhibitor calpastatin, leading to a feedback loop of sustained calpain activation.[3]

Calpain in Neurodegeneration and Synaptic Plasticity

In the central nervous system, calpains play a dual role. Calpain-1 is involved in synaptic plasticity and is considered neuroprotective, while calpain-2 activation is linked to neurodegeneration.[11] Brain-derived neurotrophic factor (BDNF) can activate calpain-2 via the ERK pathway.[16] Activated calpain-2 then cleaves PTEN, a tumor suppressor that inhibits the pro-survival PI3K-Akt-mTOR pathway.[16] By degrading PTEN, calpain-2 enhances mTOR signaling, which stimulates local dendritic protein synthesis, a key process in memory formation.[16] However, pathological overactivation of calpain leads to the breakdown of crucial cytoskeletal proteins like spectrin (B1175318) and deregulation of receptors, contributing to neuronal injury.[11]

Experimental Protocols

Evaluating the efficacy and selectivity of novel non-peptide calpain inhibitors requires a series of robust biochemical and cell-based assays.

General Workflow for Inhibitor Screening

The process of identifying and characterizing a new calpain inhibitor typically follows a multi-stage workflow, starting with high-throughput screening and progressing to more complex cellular and in vivo models.

Protocol 1: In Vitro Fluorometric Calpain Activity Assay

This assay is commonly used for primary screening and IC50 determination. It measures the cleavage of a fluorogenic substrate.[4]

Materials:

-

Purified calpain-1 or calpain-2 enzyme.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM DTT, 2 mM EGTA, 0.015% Brij-35.

-

Activation Solution: 50 mM CaCl2.

-

Calpain Substrate: N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin (Suc-LLVY-AMC). Stock in DMSO.

-

Test Inhibitor: Stock in DMSO.

-

96-well black, flat-bottom microplate.

-

Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm or as appropriate for the substrate).

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzyme, substrate, and inhibitor dilutions in Assay Buffer.

-

Assay Setup: In each well of the 96-well plate, add the following:

-

50 µL of Assay Buffer.

-

10 µL of test inhibitor at various concentrations (or DMSO for control).

-

20 µL of purified calpain enzyme (e.g., final concentration of 25 nM).

-

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of substrate solution (e.g., final concentration of 25 µM).

-

Activation: Add 10 µL of Activation Solution (to achieve a final concentration of 5 mM CaCl2) to start the reaction. For negative controls, add water instead of CaCl2.

-

Measurement: Immediately place the plate in the reader and measure the increase in fluorescence over time (kinetic mode) for 30-60 minutes at 37°C. Alternatively, an endpoint reading can be taken after a fixed incubation time.

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot percent inhibition against inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Protocol 2: Inhibitor Selectivity Profiling Against Cathepsins

To determine if an inhibitor is specific for calpain, its activity against other related cysteine proteases, such as cathepsins, must be evaluated.[9]

Materials:

-

Purified human cathepsin B, L, K, S enzymes.

-

Cathepsin Assay Buffer: 500 mM Sodium Acetate (pH 5.5), 10 mM DTT, 4 mM EDTA.

-

Cathepsin Substrate: Z-Phe-Arg-AMC (for Cathepsin B and L) or other specific substrates.

-

Test Inhibitor, 96-well plate, and plate reader as in Protocol 1.

Procedure:

-

The assay is performed similarly to the calpain activity assay, with key differences in the buffer and enzyme used.

-

Prepare dilutions of the test inhibitor in the Cathepsin Assay Buffer.

-

Add buffer, inhibitor, and the specific cathepsin enzyme (e.g., final concentration of 3 nM) to the wells.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the appropriate fluorogenic substrate (e.g., final concentration of 0.25 µM Z-FR-AMC). Note: Cathepsins do not require calcium for activation.

-

Monitor fluorescence kinetically as described previously.

-

Calculate the IC50 value for each cathepsin and compare it to the IC50 value for calpain. A significantly higher IC50 for cathepsins indicates selectivity for calpain.

Protocol 3: Cell-Based Assay for Calpain Inhibition (Spectrin Cleavage)

This assay assesses an inhibitor's ability to penetrate cells and inhibit endogenous calpain activity. Calpain activation leads to the cleavage of the cytoskeletal protein α-spectrin into characteristic breakdown products (SBDPs) of 150 and 145 kDa.[7]

Materials:

-

Cell line (e.g., SH-SY5Y neuroblastoma cells or primary neurons).

-

Cell culture medium and reagents.

-

Calpain-activating agent (e.g., ionomycin, glutamate, or other relevant stimulus).

-

Test Inhibitor.

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors, excluding cysteine protease inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE and Western blotting equipment and reagents.

-

Primary Antibody: Anti-α-Spectrin antibody that recognizes the full-length protein and cleavage products.

-

Secondary Antibody: HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of the test inhibitor (or DMSO vehicle control) for 1-2 hours.

-

Calpain Activation: Induce calpain activation by adding a stimulus (e.g., 5 µM ionomycin) for a defined period (e.g., 30-60 minutes). Include a negative control group with no stimulus.

-

Cell Lysis: Wash the cells with cold PBS and lyse them on ice with Lysis Buffer.

-

Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE.

-

Separate proteins by electrophoresis on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary anti-α-spectrin antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the chemiluminescent substrate.

-

-

Detection and Analysis: Image the blot using a chemiluminescence detection system. Quantify the band intensities for full-length spectrin (~240 kDa) and the 145/150 kDa SBDPs. A potent inhibitor will reduce the appearance of the SBDPs in stimulated cells in a dose-dependent manner.

Challenges and Future Directions

Despite significant progress, the development of clinically successful non-peptide calpain inhibitors remains challenging. A key hurdle is achieving isoform selectivity, particularly between the functionally distinct calpain-1 and calpain-2.[17] Non-selective inhibition could lead to unwanted side effects by disrupting the physiological roles of calpain-1. For neurodegenerative diseases, ensuring that inhibitors can cross the blood-brain barrier is another major obstacle.[12]

Future research will likely focus on:

-

Structure-Based Design: Utilizing high-resolution crystal structures of calpains complexed with inhibitors to design molecules with higher affinity and isoform selectivity.[6][7]

-

Targeting Allosteric Sites: Developing inhibitors that bind to sites outside the highly conserved active site, such as the calcium-binding domains, to achieve greater specificity.[11]

-

Improving Drug-like Properties: Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to ensure they reach their target tissue at therapeutic concentrations without significant toxicity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. abcam.com [abcam.com]

- 3. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Cytoprotective properties of novel nonpeptide calpain inhibitors in renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Co-crystal structures of primed side-extending α-ketoamide inhibitors reveal novel calpain-inhibitor aromatic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calpain inhibition by alpha-ketoamide and cyclic hemiacetal inhibitors revealed by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. calpain-inhibitor-i.com [calpain-inhibitor-i.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of α-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 14. courses.edx.org [courses.edx.org]

- 15. Frontiers | The role of calcium-calpain pathway in hyperthermia [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Calpain Inhibitor PD-151307: A Potential Modulator of p38 MAPK Signaling in Neuronal Health and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the inferred impact of the calpain inhibitor PD-151307 on the p38 mitogen-activated protein kinase (MAPK) signaling pathway in neurons. While direct experimental evidence exclusively focusing on PD-151307's effect on neuronal p38 MAPK is limited, a substantial body of research indicates a strong mechanistic link between calpain activity and the activation of this critical stress-responsive kinase. In pathological conditions, such as cerebral ischemia and neurodegenerative diseases, intracellular calcium overload triggers the activation of calpains.[1] Activated calpains, in turn, can initiate a cascade of events leading to the phosphorylation and activation of p38 MAPK, a key player in neuronal apoptosis and inflammatory responses.[1][2] PD-151307, as a known calpain inhibitor, is therefore hypothesized to exert neuroprotective effects by attenuating the calpain-mediated activation of the p38 MAPK pathway. This guide will synthesize the existing evidence to build a comprehensive understanding of this putative mechanism, provide detailed experimental protocols to investigate this interaction, and present the necessary visualizations to illustrate the involved signaling pathways and experimental workflows.

Introduction: The p38 MAPK Signaling Pathway in Neurons

The p38 MAPK is a family of serine/threonine kinases that are activated by a variety of extracellular stimuli, including cellular stress, inflammatory cytokines, and neurotrophic factor withdrawal. In neurons, the p38 MAPK signaling pathway plays a dual role, contributing to both neuronal survival and apoptosis, depending on the specific stimulus and cellular context. However, its activation is frequently associated with pathological conditions and the induction of apoptotic cell death.[3][4]

Activation of the p38 MAPK cascade is a multi-tiered process. Upstream kinases, MAP kinase kinase kinases (MAP3Ks), phosphorylate and activate MAP kinase kinases (MAP2Ks), specifically MKK3 and MKK6. These MAP2Ks then dually phosphorylate p38 MAPK at conserved threonine and tyrosine residues (Thr180/Tyr182), leading to its activation. Activated p38 MAPK subsequently phosphorylates a range of downstream targets, including transcription factors and other kinases, which ultimately regulate gene expression and cellular processes that can lead to neuronal demise.

The Role of Calpains in Neuronal p38 MAPK Activation

Calpains are a family of calcium-dependent cysteine proteases that are ubiquitously expressed in the central nervous system. Under physiological conditions, calpain activity is tightly regulated. However, in pathological states characterized by calcium dyshomeostasis, such as stroke or neurodegenerative disorders, calpains become over-activated.[1] Emerging evidence strongly suggests that activated calpains are upstream regulators of the p38 MAPK pathway in neurons.[1][2] One proposed mechanism involves the calpain-mediated cleavage of certain proteins that either directly or indirectly leads to the activation of the p38 MAPK cascade. This link positions calpains as a critical mediator in the stress-induced activation of p38 MAPK and subsequent neuronal injury.

PD-151307: A Calpain Inhibitor with Neuroprotective Potential

PD-151307 is a non-peptide, cell-permeable inhibitor of calpain. It has been shown to be neuroprotective in various models of neuronal injury.[5] Its mechanism of action is attributed to its ability to bind to and inhibit the activity of both µ-calpain and m-calpain, thereby preventing the proteolytic cleavage of their substrates.[5] Given the role of calpain in activating p38 MAPK, it is strongly hypothesized that the neuroprotective effects of PD-151307 are, at least in part, mediated by its ability to suppress the activation of the p38 MAPK signaling pathway.

Quantitative Data on the Inhibition of p38 MAPK by Calpain Inhibitors

| Treatment Group | Concentration | p-p38/total p38 Ratio (Normalized to Control) | Percent Inhibition of p38 Phosphorylation |

| Vehicle Control | - | 1.00 | 0% |

| Neuronal Stressor | - | 3.50 | - |

| Neuronal Stressor + PD-151307 | 1 µM | 2.25 | 35.7% |

| Neuronal Stressor + PD-151307 | 10 µM | 1.50 | 57.1% |

| Neuronal Stressor + PD-151307 | 25 µM | 0.80 | 77.1% |

Caption: Hypothetical data illustrating the dose-dependent inhibition of a neuronal stressor-induced increase in p38 MAPK phosphorylation by PD-151307 in cultured neurons.

Experimental Protocols

To investigate the impact of PD-151307 on p38 MAPK signaling in neurons, the following detailed experimental protocols are proposed.

Cell Culture and Treatment

-

Cell Line: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

-

Culture Conditions: Culture cells in appropriate media and conditions until they reach the desired confluency or differentiation state.

-

Induction of Neuronal Stress: Induce p38 MAPK activation using a known neuronal stressor, such as glutamate (B1630785) excitotoxicity, oxidative stress (e.g., H₂O₂), or growth factor withdrawal.

-

Inhibitor Treatment: Pre-treat a subset of cells with varying concentrations of PD-151307 (e.g., 1, 10, 25 µM) for a specified time (e.g., 1 hour) before applying the neuronal stressor. Include a vehicle control group.

Western Blot Analysis of p-p38 MAPK

This protocol is designed to quantify the levels of phosphorylated p38 MAPK (p-p38) relative to total p38 MAPK.

-

Cell Lysis: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the chemiluminescent signal using an appropriate imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize for protein loading.

-

Densitometry: Quantify the band intensities using densitometry software (e.g., ImageJ). The ratio of p-p38 to total p38 is calculated to determine the level of p38 activation.

Visualizations

Signaling Pathway Diagram

Caption: Calpain-mediated activation of the p38 MAPK signaling pathway in neurons.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of p38 MAPK phosphorylation.

Conclusion and Future Directions

Future research should focus on conducting direct experimental validation of PD-151307's impact on p38 MAPK phosphorylation in various neuronal models and under different stress conditions. Such studies will be crucial for elucidating the precise mechanism of action of PD-151307 and for advancing its potential as a therapeutic agent for a range of neurodegenerative disorders where p38 MAPK-mediated apoptosis is a contributing factor. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for researchers to undertake these critical investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Calpain inhibitors prevent p38 MAPK activation and germ cell apoptosis after heat stress in pubertal rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of p38 MAPK inhibition as a neuroprotective strategy for combinatorial SMA therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of p38 MAPK inhibition as a neuroprotective strategy for combinatorial SMA therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Unraveling the Selectivity Profile of PD-151307: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-151307 is a small molecule identified as a potent antagonist of N-type voltage-gated calcium channels (Cav2.2). Developed during a collaborative program between Parke-Davis/Warner-Lambert and Neurex in the late 1990s, this compound emerged from research efforts to discover orally active, CNS-penetrant N-type calcium channel blockers for therapeutic applications, including the treatment of chronic pain, cancer, and convulsions.[1] Due to the limited publicly available data on PD-151307, this guide synthesizes the known information and provides a technical context for its presumed mechanism and experimental evaluation.

Core Selectivity Data

The primary quantitative data available for PD-151307 characterizes its inhibitory activity against N-type calcium channels.

| Target | Assay System | Parameter | Value | Reference |

| N-type Calcium Channel | IMR-32 human neuroblastoma cells | IC50 | 220 nM | [1] |

Table 1: Known Inhibitory Activity of PD-151307.

The selectivity of PD-151307 for N-type calcium channels over other voltage-gated calcium channel subtypes (e.g., L-type, P/Q-type, T-type) and other receptor classes has not been extensively reported in publicly accessible literature. A comprehensive selectivity profile would require further experimental investigation.

Presumed Mechanism of Action & Signaling Pathway

PD-151307 is presumed to exert its effects by directly binding to and blocking the pore of the α1B subunit of the N-type (Cav2.2) voltage-gated calcium channel. These channels are predominantly located on presynaptic terminals of neurons and play a crucial role in the release of neurotransmitters. By inhibiting the influx of calcium ions (Ca2+) into the presynaptic terminal upon depolarization, PD-151307 would effectively reduce neurotransmitter release, thereby modulating synaptic transmission. This mechanism is central to its potential therapeutic effects in conditions characterized by neuronal hyperexcitability, such as neuropathic pain and epilepsy.

Experimental Protocols

While specific, detailed protocols for the characterization of PD-151307 are not publicly available, the following methodologies represent the standard approaches that would have been employed for such a compound.

IMR-32 Cell-Based Calcium Influx Assay

The reported IC50 value for PD-151307 was determined using IMR-32 human neuroblastoma cells, which endogenously express N-type calcium channels. A typical protocol would involve:

-

Cell Culture: IMR-32 cells are cultured in appropriate media and conditions to ensure healthy growth and expression of N-type calcium channels.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye is initially non-fluorescent but increases its fluorescence intensity upon binding to intracellular calcium.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of PD-151307.

-

Depolarization and Measurement: The cells are then depolarized, typically using a high concentration of potassium chloride (KCl), to open the voltage-gated calcium channels. The resulting influx of calcium leads to an increase in fluorescence, which is measured using a fluorescence plate reader or a flow cytometer.

-

Data Analysis: The fluorescence intensity is plotted against the concentration of PD-151307 to generate a dose-response curve, from which the IC50 value is calculated.

Whole-Cell Patch-Clamp Electrophysiology

To directly measure the effect of PD-151307 on ion channel currents and to assess its selectivity, whole-cell patch-clamp electrophysiology would be the gold-standard method. This technique allows for the precise control of the cell membrane potential and the direct measurement of the ionic currents flowing through the channels.

-

Cell Preparation: A single cell (either a primary neuron or a cell line heterologously expressing the calcium channel of interest, such as HEK293 cells) is isolated.

-

Giga-seal Formation: A glass micropipette filled with an appropriate intracellular solution is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.

-

Whole-Cell Configuration: The membrane patch is ruptured to allow electrical access to the cell's interior.

-

Voltage Protocol and Recording: The membrane potential is held at a negative resting potential (e.g., -80 mV) and then stepped to a depolarized potential (e.g., +10 mV) to elicit an inward calcium current.

-

Compound Application: PD-151307 is applied to the cell via the extracellular solution at various concentrations.

-

Data Analysis: The reduction in the peak calcium current at each compound concentration is measured and used to construct a dose-response curve to determine the IC50. This method can be applied to different cell types expressing various calcium channel subtypes to build a detailed selectivity profile.

Conclusion

PD-151307 is a potent N-type calcium channel antagonist identified in the late 1990s. While its inhibitory activity in a neuroblastoma cell line is documented, a comprehensive public profile of its selectivity against other ion channels and receptors is not available. The experimental methodologies described herein represent the standard approaches that would be used to fully characterize the selectivity profile of such a compound. Further investigation would be required to fully elucidate the therapeutic potential and off-target effects of PD-151307.

References

Preliminary Studies on the Calpain Inhibitor PD-151746 in Excitotoxicity Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitotoxicity, the pathological process by which neuronal damage is caused by excessive stimulation by neurotransmitters such as glutamate (B1630785), is a key mechanism in a variety of neurodegenerative disorders. A critical downstream effector in the excitotoxic cascade is the calcium-activated neutral protease, calpain. Overactivation of calpain leads to the degradation of essential cellular components, culminating in neuronal death. This technical guide explores the potential of PD-151746, a potent and selective calpain inhibitor, as a neuroprotective agent in excitotoxicity models. While direct studies of PD-151746 in such models are limited, its known mechanism of action provides a strong rationale for its investigation. This document outlines the core signaling pathways, detailed experimental protocols for inducing and assessing excitotoxicity and measuring calpain activity, and presents representative data from studies using similar calpain inhibitors.

Introduction to Excitotoxicity and the Role of Calpain

Glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. However, under pathological conditions such as stroke, traumatic brain injury, and neurodegenerative diseases, excessive glutamate release leads to the overactivation of its receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This triggers a massive influx of calcium ions (Ca2+) into the neuron, initiating a cascade of neurotoxic events.

One of the key downstream consequences of this calcium overload is the activation of calpains. These are a family of calcium-dependent cysteine proteases, with µ-calpain (calpain-1) and m-calpain (calpain-2) being the most prominent isoforms in the brain. Pathological activation of calpain contributes to neuronal injury through the cleavage of a multitude of cellular substrates, including cytoskeletal proteins (e.g., spectrin), membrane receptors, and signaling enzymes. This leads to the breakdown of cellular architecture and eventual cell death.

PD-151746: A Selective Calpain Inhibitor

PD-151746 is a cell-permeable, non-peptide inhibitor of calpain. It exhibits a notable selectivity for µ-calpain over m-calpain, which may offer a more targeted therapeutic approach with potentially fewer off-target effects.

| Inhibitor | Target | Inhibitory Constant (Ki) |

| PD-151746 | µ-calpain (Calpain-1) | 0.26 µM |

| m-calpain (Calpain-2) | 5.33 µM |

This selectivity makes PD-151746 a valuable tool for investigating the specific role of µ-calpain in excitotoxic neurodegeneration and a promising candidate for therapeutic development.

Signaling Pathways in Calpain-Mediated Excitotoxicity

The following diagrams illustrate the key signaling events in excitotoxicity and the central role of calpain.

Figure 1: Simplified signaling cascade of glutamate-induced excitotoxicity.

Figure 2: Mechanism of calpain activation and inhibition by PD-151746.

Experimental Protocols

Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This protocol describes a common in vitro model to study excitotoxicity.

Materials:

-

Primary cortical neurons (e.g., from E15-E18 rat or mouse embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

L-glutamic acid solution

-

Phosphate-buffered saline (PBS)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Cell lysis buffer

-

PD-151746 or other calpain inhibitors

Procedure:

-

Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture in Neurobasal medium with supplements for 10-14 days to allow for maturation.

-

Treatment:

-

For the control group, replace the culture medium with fresh medium.

-

For the excitotoxicity group, expose the neurons to a toxic concentration of glutamate (e.g., 30-100 µM) for a defined period (e.g., 24 hours).

-

For the treatment group, pre-incubate the neurons with various concentrations of PD-151746 for a specific time (e.g., 1-2 hours) before adding glutamate. Maintain the presence of the inhibitor during the glutamate exposure.

-

-

Assessment of Neuronal Viability:

-

LDH Assay: After the treatment period, collect the culture supernatant to measure the release of LDH, an indicator of cell membrane damage. Follow the manufacturer's protocol for the LDH assay kit.

-

MTT Assay: To the remaining cells, add MTT solution and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells. Solubilize the crystals and measure the absorbance to determine cell viability.

-

Figure 3: Experimental workflow for assessing neuroprotection in an excitotoxicity model.

Fluorometric Calpain Activity Assay

This protocol allows for the quantification of calpain activity in cell lysates.

Materials:

-

Cell lysis buffer

-

Fluorometric calpain activity assay kit (containing reaction buffer, DTT, calpain substrate like Suc-LLVY-AMC, and a calpain inhibitor for control)

-

Fluorometer with appropriate excitation/emission filters (e.g., Ex/Em = 360-400/440-505 nm)

Procedure:

-

Sample Preparation:

-

Culture and treat cells as described in the excitotoxicity protocol.

-

Lyse the cells using the provided lysis buffer and collect the supernatant containing the cytosolic proteins.

-

Determine the protein concentration of the lysates.

-

-

Assay Reaction:

-

In a 96-well plate, add a standardized amount of protein from each cell lysate.

-

Include a positive control (purified calpain) and a negative control (lysate with a calpain inhibitor).

-

Add the reaction buffer containing DTT to each well.

-

Initiate the reaction by adding the fluorogenic calpain substrate.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at the appropriate wavelengths over a set period (e.g., 60 minutes) at 37°C.

-

The rate of increase in fluorescence is proportional to the calpain activity in the sample.

-

Representative Data

The following tables present hypothetical data based on published studies using calpain inhibitors in excitotoxicity models to illustrate the expected outcomes of the described experiments.

Table 1: Neuroprotective Effect of a Calpain Inhibitor (MDL-28170) against NMDA-Induced Excitotoxicity in Retinal Ganglion Cells. [1]

| Treatment Group | Retinal Ganglion Cell Density (cells/mm² ± SD) |

| Control (No Lesion) | 1855 ± 502 |

| NMDA (20 nmol) | 258 ± 121 |

| NMDA (20 nmol) + MDL-28170 (50 mg/kg) | 530 ± 355 |

This data demonstrates a significant increase in neuronal survival with calpain inhibitor treatment following an excitotoxic insult.

Table 2: Dose-Dependent Neuroprotection by a Calpain Inhibitor against Glutamate-Induced Cytotoxicity in Primary Neurons (Hypothetical Data).

| Treatment Group | Neuronal Viability (% of Control ± SEM) | LDH Release (% of Max ± SEM) |

| Control | 100 ± 5 | 5 ± 2 |

| Glutamate (100 µM) | 45 ± 4 | 85 ± 6 |

| Glutamate + PD-151746 (1 µM) | 58 ± 5 | 65 ± 5 |

| Glutamate + PD-151746 (10 µM) | 75 ± 6 | 40 ± 4 |

| Glutamate + PD-151746 (50 µM) | 88 ± 5 | 20 ± 3 |

This hypothetical data illustrates the expected dose-dependent protective effect of PD-151746, as measured by two common viability assays.

Table 3: Inhibition of Calpain Activity by PD-151746 in Glutamate-Treated Neuronal Lysates (Hypothetical Data).

| Treatment Group | Calpain Activity (RFU/min/mg protein ± SEM) |

| Control | 15 ± 2 |

| Glutamate (100 µM) | 85 ± 7 |

| Glutamate + PD-151746 (10 µM) | 30 ± 4 |

This table shows the expected reduction in calpain activity in the presence of PD-151746 following an excitotoxic stimulus.

Conclusion

The preliminary data on PD-151746 as a selective µ-calpain inhibitor, combined with the extensive body of evidence implicating calpain in excitotoxic neuronal death, strongly supports its investigation as a potential neuroprotective agent. The experimental protocols and representative data presented in this guide provide a framework for researchers to explore the therapeutic potential of PD-151746 and other calpain inhibitors in the context of neurodegenerative diseases driven by excitotoxicity. Further in-depth studies are warranted to fully elucidate the efficacy and mechanisms of action of PD-151746 in various excitotoxicity models.

References

Methodological & Application

Dissolving Calpain Inhibitor PD-150606 for In Vitro Assays: Application Notes and Protocols

Note: The compound "PD-151307" was not found in scientific literature and is likely a typographical error. This document focuses on the well-characterized and structurally similar calpain inhibitor, PD-150606 . The protocols provided are based on established methods for this and similar calpain inhibitors and should be adaptable for related compounds.

Introduction

PD-150606 is a potent, cell-permeable, non-peptide inhibitor of calpains, a family of calcium-dependent cysteine proteases. It selectively inhibits µ-calpain and m-calpain with Ki values of 0.21 µM and 0.37 µM, respectively.[1] Due to its crucial role in cellular signaling, apoptosis, and cytoskeletal remodeling, the effective delivery of PD-150606 in in vitro systems is critical for accurate and reproducible experimental outcomes. This document provides detailed protocols for the dissolution of PD-150606 and its application in common in vitro assays.

Data Presentation: Solubility of Calpain Inhibitors

The solubility of calpain inhibitors is a critical factor in preparing stock solutions for in vitro studies. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for these compounds.

| Compound Name | Solvent | Solubility |

| PD-150606 | DMSO | ≥ 28 mg/mL (≥ 91.47 mM)[1] |

| Calpain Inhibitor I | DMSO, Ethanol, Methanol | 10 mg/mL |

| Calpain Inhibitor III (MDL 28170) | DMSO | ~12.5 mg/mL[2] |

| Ethanol | ~3.3 mg/mL[2] | |

| Dimethylformamide (DMF) | ~14 mg/mL[2] |

Experimental Protocols

Preparation of PD-150606 Stock Solution

This protocol describes the preparation of a high-concentration stock solution of PD-150606 in DMSO.

Materials:

-

PD-150606 powder

-

Anhydrous (hygroscopic) Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Pre-warm an aliquot of anhydrous DMSO to room temperature. It is crucial to use a fresh, unopened vial of DMSO to minimize water content, which can affect the solubility of the compound.[1]

-

Weigh the desired amount of PD-150606 powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder).

-

Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

In Vitro Calpain Activity Assay

This protocol provides a general method for assessing the inhibitory effect of PD-150606 on calpain activity in cell lysates.

Materials:

-

Cells or tissue of interest

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors (excluding calpain inhibitors)

-

Protein concentration assay kit (e.g., BCA assay)

-

Calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Assay buffer (containing calcium)

-

PD-150606 stock solution

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare cell lysates: Lyse cells or tissues in an appropriate lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration: Measure the protein concentration of the lysates to ensure equal loading in the assay.

-

Prepare inhibitor dilutions: Serially dilute the PD-150606 stock solution in the assay buffer to achieve a range of desired final concentrations.

-

Set up the assay: In a 96-well plate, add the cell lysate, the diluted PD-150606 (or vehicle control, e.g., DMSO), and the assay buffer.

-

Initiate the reaction: Add the calpain substrate to each well to start the enzymatic reaction.

-

Measure fluorescence: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate over a set period.

-

Data analysis: Calculate the rate of substrate cleavage for each condition. Determine the IC50 value of PD-150606 by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Calpain Signaling Pathway

Caption: Calpain activation by calcium influx and its inhibition by PD-150606.

Experimental Workflow for In Vitro Inhibition Assay

Caption: Workflow for assessing PD-150606 calpain inhibition in vitro.

References

Optimal Working Concentration of a Calpain Inhibitor (PD-151307) in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction